![molecular formula C22H17NO B14416671 5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole CAS No. 83959-82-4](/img/structure/B14416671.png)
5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group and a 1,3-oxazole ring, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole typically involves the reaction of biphenyl derivatives with oxazole precursors under controlled conditions. Common synthetic routes include:
Cyclization Reactions: Utilizing biphenyl carboxylic acids and amines to form the oxazole ring.
Condensation Reactions: Combining biphenyl aldehydes with 3-methylphenyl derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and condensation reactions, optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxides.
Reduction: Using reducing agents to modify the oxazole ring.
Substitution: Halogenation and nitration reactions on the biphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Wissenschaftliche Forschungsanwendungen
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine: Known for its hole transport properties in electronic materials.
Tris(methylphenyl)phosphate: Used as a flame retardant and plasticizer.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole stands out due to its unique combination of a biphenyl group and an oxazole ring, offering distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
83959-82-4 |
|---|---|
Molekularformel |
C22H17NO |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C22H17NO/c1-16-6-5-9-20(14-16)22-23-15-21(24-22)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-15H,1H3 |
InChI-Schlüssel |
LGOWJQHJUUYSQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)

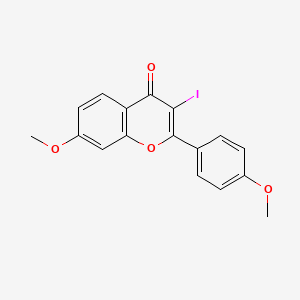
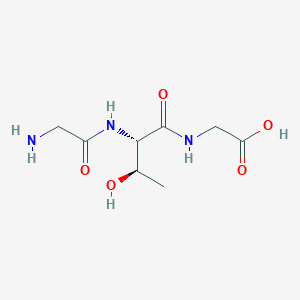
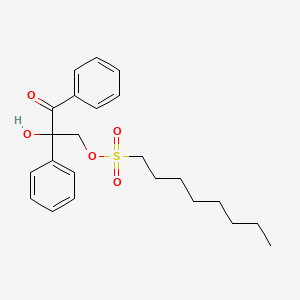
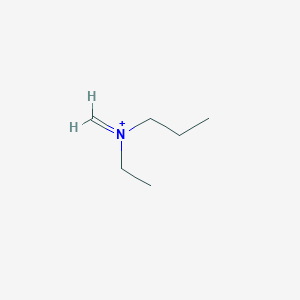
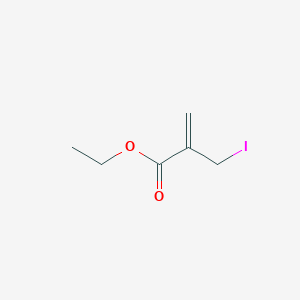
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
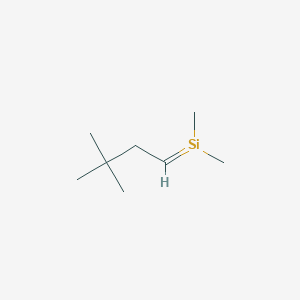

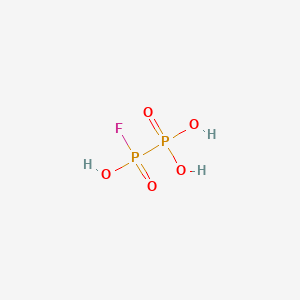
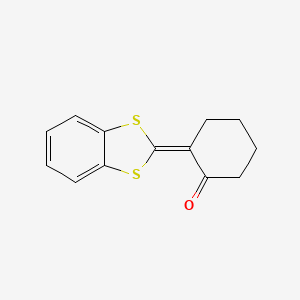
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)

